2-(Isoxazol-3-yloxy)ethan-1-amine
Description
2-(Isoxazol-3-yloxy)ethan-1-amine is a heterocyclic amine featuring an isoxazole ring (a five-membered aromatic ring with oxygen and nitrogen at positions 1 and 2, respectively) connected via an ether linkage to an ethylamine group. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C5H8N2O2 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-(1,2-oxazol-3-yloxy)ethanamine |
InChI |
InChI=1S/C5H8N2O2/c6-2-4-8-5-1-3-9-7-5/h1,3H,2,4,6H2 |
InChI Key |
UJYKLBRPZOBVAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1OCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-oxazol-3-yloxy)ethan-1-amine typically involves the reaction of 3-hydroxyoxazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-oxazol-3-yloxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The amine group can participate in substitution reactions to form new compounds with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole carboxylic acids, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
2-(1,2-oxazol-3-yloxy)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(1,2-oxazol-3-yloxy)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Isoxazole vs. Oxazole Derivatives
- 1-(1,3-Oxazol-2-yl)ethan-1-amine (): The oxazole ring differs in atomic arrangement (oxygen at position 1, nitrogen at position 3), reducing ring strain compared to isoxazole. Molecular weight: 112.13 g/mol; liquid state, suggesting lower melting point than isoxazole analogs.
2-[(5-Methyl-3-isoxazolyl)methoxy]-3-phenyl-1-propanamine ():
- Incorporates a methyl-substituted isoxazole and a bulky phenyl group.
- Increased lipophilicity (logP ~2.5 estimated) due to aromatic and alkyl substituents.
- Safety data indicate acute toxicity (95% purity), necessitating stringent handling protocols.
Benzoxazole and Benzothiazole Derivatives
- Chlorine and methoxy groups modulate electronic effects and metabolic stability.
2-(1,3-Benzothiazol-2-yl)-1-(3-methylphenyl)ethan-1-amine ():
- Sulfur in benzothiazole increases polarizability and redox activity compared to oxygen in benzoxazole.
- Molecular weight: 268.38 g/mol; solid state at room temperature.
Indole and Imidazole Derivatives
2-(4-Bromo-1H-indol-3-yl)ethan-1-amine ():
- Indole’s bicyclic structure enables π-stacking interactions, relevant in serotonin receptor analogs.
- Bromine substituent enhances halogen bonding in biological targets.
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine ():
- Imidazole’s dual nitrogen sites confer high basicity (pKa ~6.8) and metal-chelating capability.
- Bioactivity: Acts as a histamine metabolite, suggesting neurotransmitter modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
